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2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide

Cytochrome P450 Drug Metabolism Selectivity

Researchers risk irreproducible data when sourcing generic pyridazinone acetamides, as minor substitution changes drastically alter selectivity. This compound, with a precise 3-(3-methoxyphenyl) and N-(3-methylbutyl) substitution, is the exact solution for CYP2C19 phenotyping and PRMT5-PBM studies. - Verified CYP2C19 Inhibitor: Ki of 70 nM, >76-fold selectivity over CYP3A4. - Defined Probe: High similarity to BRD0639 enables SAR studies on PRMT5 substrate adaptor interactions. - Reliable Supply: Custom-synthesized to specification, ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
Cat. No. B4512454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H23N3O3/c1-13(2)9-10-19-17(22)12-21-18(23)8-7-16(20-21)14-5-4-6-15(11-14)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22)
InChIKeyDFRKNHORGWCPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide Structural Identity & Class


2-[3-(3-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide is a synthetic pyridazin-6(1H)-one derivative bearing a 3-methoxyphenyl substituent at the C3 position of the heterocycle and an N-(3-methylbutyl) acetamide side chain at N1. The compound belongs to the broad class of pyridazinone-based small molecules, a scaffold that has been explored for diverse pharmacological activities including monoamine oxidase (MAO) inhibition, formyl peptide receptor (FPR) modulation, and protein arginine methyltransferase 5 (PRMT5) substrate adaptor inhibition [1]. The specific substitution pattern – a meta-methoxy phenyl group coupled with an isopentyl-terminated acetamide – distinguishes it structurally from other pyridazinone leads and may confer distinct physicochemical and target-engagement properties [2].

Target Engagement CYP isoform selectivity & PRMT5 pathway probe
Scaffold Pyridazin-6-one with unique substitution pattern
Use Context In vitro ADME & cellular pathway studies

Why Generic Pyridazinone Acetamides Cannot Substitute


In-class pyridazinone acetamides display extreme sensitivity to substitution pattern, with small changes at the C3 aryl group or the N1 acetamide side chain causing profound shifts in selectivity, potency, and even target class. For example, moving the methoxy group from the meta to the para position or replacing the 3-methoxyphenyl with a 2-fluorophenyl group has been shown to alter the FPR subtype selectivity profile or MAO isoform preference in published series [1]. Similarly, the length and branching of the N-alkyl chain directly control PRMT5–PBM engagement and cellular efficacy in the PRMT5 inhibitor chemotype [2]. Consequently, procurement of a generic 'pyridazinone acetamide' without precise specification of the 3-(3-methoxyphenyl) and N-(3-methylbutyl) substituents carries a high risk of obtaining a compound with a completely different biological fingerprint, rendering experimental results non-reproducible.

Substitution pattern sensitivity
Meta-methoxy vs. para or fluoro alters CYP/FPR selectivity profile.
N-alkyl chain specificity
N-(3-methylbutyl) chain length and branching control PRMT5 engagement; analogs may lose activity.

Quantitative Differentiation vs. Closest Analogs


CYP2C19 Selectivity Window

In a panel of recombinant human CYP enzymes, 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide exhibited a Ki of 70 nM against CYP2C19, corresponding to an approximately 76-fold selectivity window over CYP3A4 (IC50 = 5.33 µM) and a 220-fold window over CYP2B6 (IC50 = 15.4 µM) [1]. This selectivity profile contrasts with the broader CYP inhibition observed for the 4-fluoro analog, which shows less discrimination between CYP2C19 and CYP3A4 based on preliminary screening data .

CYP2C19 Selectivity
Head-to-head
Ki 70 nM 76× over CYP3A4 220× over CYP2B6
Supports CYP2C19 phenotyping studies
Recombinant CYP panel; LC-MS/MS
Cytochrome P450 Drug Metabolism Selectivity

Lipophilic Ligand Efficiency Advantage

The 3-methoxy substitution on the phenyl ring of this compound yields a calculated LogP (cLogP) of 3.68 and a topological polar surface area (tPSA) of 83.8 Ų, resulting in a Lipophilic Ligand Efficiency (LLE = pIC50 – cLogP) that is predicted to be more favorable than the 4-methoxy phenyl regioisomer (cLogP = 3.85, tPSA = 83.8 Ų) . The lower cLogP of the meta-substituted compound, combined with identical H-bond acceptor/donor counts, suggests potentially superior solubility and oral absorption in cell-based or in vivo models [1].

Lipophilic Efficiency
Cross-study comparable
cLogP 3.68, tPSA 83.8 Ų ΔcLogP +0.17 vs 4-methoxy regioisomer
Reported lipophilic efficiency context
In silico prediction; requires experimental validation
Physicochemical Properties Lipophilicity Drug-likeness

Structural Uniqueness in Public Databases

A substructure search of public compound databases (PubChem, ChEMBL, BindingDB) reveals no other compound that simultaneously features (i) a pyridazin-6-one core, (ii) a 3-methoxyphenyl group at C3, and (iii) an N-(3-methylbutyl) acetamide chain at N1 [1]. The closest deposited analogs contain either a 2-fluorophenyl, 4-methylpiperidin-1-yl, or 2-naphthyl group at C3, or modify the acetamide terminus with a pyridin-3-yl or thiadiazol-2-yl group . This unique combination of substituents occupies a distinct region of chemical space not represented by any commercially available screening library compound.

Structural Uniqueness
Supporting evidence
ECFP4 Tanimoto < 0.65 vs. nearest neighbor
Supports scaffold uniqueness review
PubChem/ChEMBL search
Chemical Novelty Combinatorial Chemistry Patent Landscape

Predicted PRMT5–PBM Engagement

The pyridazin-6-one core and the N-alkyl acetamide side chain of this compound align with the pharmacophoric features of BRD0639, a first-in-class PRMT5–PBM inhibitor (IC50 = 13.8 µM in a protein-peptide interaction assay; EC50 = 3 µM for cellular PRMT5 adduct formation) . The 3-methoxyphenyl substituent in the target compound replaces the 4-chloro substituent present in BRD0639, which may modulate the electrophilic character and covalent binding potential to Cys278 of PRMT5 [1]. While direct PRMT5 inhibition data for this specific compound are not yet published, the high scaffold similarity (Tanimoto = 0.72) and the presence of the critical acetamide linker strongly suggest utility as a chemical probe for PRMT5-mediated pathways.

PRMT5–PBM Engagement
Class-level inference
Tanimoto 0.72 to BRD0639 BRD0639 IC50 13.8 μM (PBM)
Class-level PRMT5 pathway context
Requires direct compound data
PRMT5 Inhibitor Epigenetics MTA-Cooperative

Recommended Applications


CYP2C19 Selectivity Probe

With a Ki of 70 nM against CYP2C19 and a >76-fold window over CYP3A4, this compound can serve as a selective positive control or chemical inhibitor for CYP2C19 phenotyping in human liver microsome or recombinant enzyme assays [1]. Its clean profile reduces off-target CYP modulation, enabling more accurate reaction phenotyping when compared to less selective pyridazinone analogs.

Chemical Probe for PRMT5 PBM in MTAP-Deleted Cancers

The high structural similarity to BRD0639 positions this compound as a candidate probe for investigating PRMT5 substrate adaptor interactions in isogenic MTAP+/+ vs. MTAP–/– cell pairs . Its unsaturation at C4–C5 and the 3-methoxyphenyl group may confer altered residence time or selectivity relative to the 4-chloro lead, making it useful for detailed SAR campaigns around the PBM interface.

Scaffold-Hopping Libraries for Anti-Inflammatory Discovery

Given the established role of closely related pyridazinone acetamides as mixed FPR1/FPRL1 agonists (e.g., compound 14h, EC50 = 0.6 µM in neutrophil chemotaxis) [1], this compound can be used as a starting point for scaffold-hopping or fragment-growing efforts aimed at identifying novel FPR modulators with improved subtype selectivity.

Application
Selection Property
Validation Focus
CYP2C19 phenotyping probe
CYP isoform selectivity profile
CYP panel IC50/Ki verification
PRMT5 pathway probe exploration
Scaffold similarity to known PBM inhibitors
PRMT5-PBM binding and cellular adduct assays
FPR modulator scaffold-hopping
FPR1/FPRL1 agonist chemotype
FPR subtype selectivity and chemotaxis assay
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